molecular formula C18H17ClF3N3O3S B2519965 N-(3-chloro-4-(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 2309571-35-3

N-(3-chloro-4-(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No. B2519965
CAS RN: 2309571-35-3
M. Wt: 447.86
InChI Key: BZWWTJXBSROIKK-UHFFFAOYSA-N
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Description

“N-(3-chloro-4-(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide” is a chemical compound. It is related to a series of compounds synthesized for analgesic potential . These compounds have been found to display potent analgesic efficacy and an ultrashort to long duration of action .


Synthesis Analysis

The synthesis of related compounds involves the reactions of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives via nucleophilic substitution with a variety of alkylating agents by N-alkylation . The trifluoromethyl pyrazoles, which are a part of the structure, can undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .


Molecular Structure Analysis

The molecular structure of this compound was characterized by physical and spectral methods such as HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include nucleophilic substitution reactions with a variety of alkylating agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 258.4 °C -259.7 °C .

Scientific Research Applications

Antitubercular and Antibacterial Applications

Research into 1,3,5-triazinyl carboxamide derivatives, which share structural motifs with the compound of interest, has shown significant antitubercular and antibacterial activities. These compounds have been synthesized and screened for their effectiveness against bacterial and tubercular strains, indicating their potential as therapeutic agents against infectious diseases (Bodige et al., 2020).

Anticancer Applications

Pyrazolopyrimidines derivatives, another related class, have been explored for their anticancer and anti-5-lipoxygenase agents, indicating the structural flexibility of pyrazole-based compounds in targeting various biological pathways (Rahmouni et al., 2016).

Nematocidal and Fungicidal Activities

The development of novel pyrazole carboxamide derivatives, which include structural elements similar to the query compound, has shown promising results in agrochemical applications, particularly in nematocidal and fungicidal activities. This research suggests potential for these compounds in agricultural pest management (Zhao et al., 2017).

Cannabinoid Receptor Interactions

Studies on compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have contributed significantly to understanding the molecular interactions with CB1 cannabinoid receptors. This research provides insights into the design of receptor antagonists and agonists, which can be pivotal for developing treatments for a variety of conditions, including pain and mood disorders (Shim et al., 2002).

Anticonvulsant and Antiviral Activities

The synthesis of pyrazole-based heterocycles has been investigated for their anticonvulsant and antiviral activities, highlighting the potential for these compounds in treating neurological disorders and viral infections. The exploration of these activities further underscores the versatility of pyrazole derivatives in medicinal chemistry (Ahsan et al., 2013; Dawood et al., 2011).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, the related compounds have been found to display analgesic effects. In the presence of naloxone, they displayed a pain-relieving effect .

properties

IUPAC Name

N-[3-chloro-4-(trifluoromethyl)phenyl]-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3N3O3S/c19-14-8-10(4-5-13(14)18(20,21)22)23-17(26)16-12-2-1-3-15(12)24-25(16)11-6-7-29(27,28)9-11/h4-5,8,11H,1-3,6-7,9H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWWTJXBSROIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC(=C(C=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

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